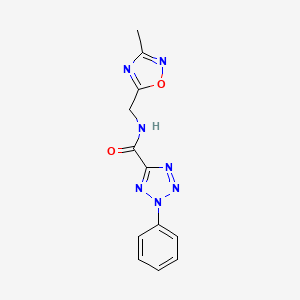![molecular formula C32H30N8O6S2 B3002271 4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide CAS No. 391896-66-5](/img/structure/B3002271.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide" is a complex organic molecule that appears to be related to the family of polyamides and benzamide derivatives. Polyamides are polymers with repeating units linked by amide bonds and are known for their thermal stability, mechanical strength, and chemical resistance. Benzamide derivatives are often explored for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis Analysis
The synthesis of related polyamides typically involves the reaction of diamines with dicarboxylic acids. For instance, the synthesis of new polyamides based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane (BAPDM) was achieved by reacting the diamine with various aromatic dicarboxylic acids, resulting in polymers with moderate to high inherent viscosities . Similarly, polyamides derived from α,α'-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD) were synthesized through a nucleophilic substitution reaction followed by hydrogenation and polycondensation with aromatic dicarboxylic acids . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to polyamides.
Molecular Structure Analysis
The molecular structure of polyamides and related compounds is often characterized by techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal and molecular structure of certain benzamide derivatives was determined using single crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its configuration and understand its potential interactions.
Chemical Reactions Analysis
The chemical reactivity of polyamides and benzamide derivatives can be quite diverse. For instance, substituted benzamide derivatives have been synthesized for their anti-inflammatory and anti-cancer activities, indicating potential reactivity with biological molecules . The reactivity of the compound could be explored in a similar context, potentially leading to the development of new pharmacologically active materials.
Physical and Chemical Properties Analysis
Polyamides and benzamide derivatives exhibit a range of physical and chemical properties. Polyamides derived from various diamines and dicarboxylic acids generally show excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The physical properties such as tensile strength, modulus of elasticity, and elongation at break can vary depending on the specific structure of the repeating units . The compound "this compound" would likely exhibit similar properties, which could be tailored for specific applications through structural modifications.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Isoenzyme Inhibition : Aromatic sulfonamide inhibitors, including compounds similar in structure to the one , have been found to inhibit carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds exhibit nanomolar half-maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, showing varying affinities for different isoenzymes (Supuran et al., 2013).
Human Carbonic Anhydrase Inhibitors : Benzamide-4-sulfonamides, a class to which the compound belongs, are effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds inhibit these isoforms in the low nanomolar or subnanomolar ranges, suggesting their potential as therapeutic agents (Abdoli et al., 2018).
Material Science and Engineering
Polyimide Film Properties : The compound's structure shares similarity with compounds used in the synthesis of polyamic acids for polyimide (PI) films. These films exhibit important thermal and mechanical properties, optical transparency, and solubility, making them useful in various engineering applications (Jeon et al., 2022).
Nanofiltration Membrane Development : Similar sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes demonstrate increased water flux and dye rejection, highlighting their potential in water treatment and purification processes (Liu et al., 2012).
Biological Applications
Antimicrobial Activity : Compounds structurally related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide have shown antimicrobial activity. For instance, bis(azolyl)sulfonamidoacetamides exhibit significant activity against certain bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (P et al., 2021).
Fungicidal Activity : Similar bis-sulfonamide derivatives have been synthesized and shown to possess fungicidal activity. This suggests the potential of the compound in developing new fungicides (Pilyugin et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing their function and leading to changes at the molecular level .
Mode of Action
It’s suggested that the mechanism of action relies on a molecular interaction between the compound and the target chemicals, leading to a conformational change .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s suggested that the compound could potentially lead to new drug candidates .
Eigenschaften
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABLDUSNMMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

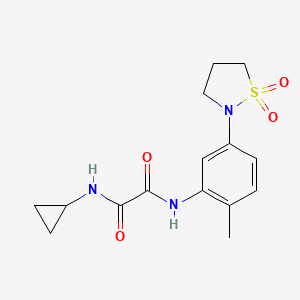
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)
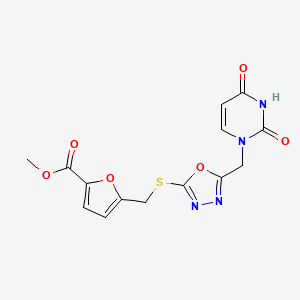
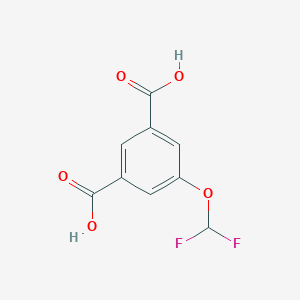

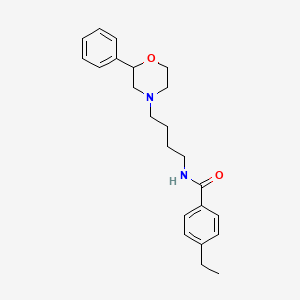
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)
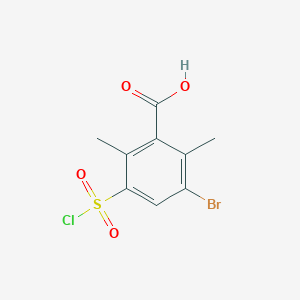
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)
![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)
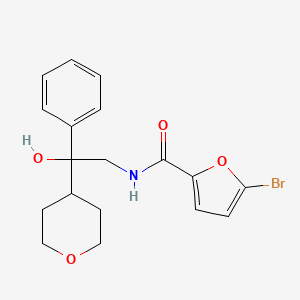
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)
